![molecular formula C12H12FN3OS B2779831 N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 270086-74-3](/img/structure/B2779831.png)
N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H12FN3OS and its molecular weight is 265.31. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure, which contribute to its biological properties.
This compound exhibits activity through several mechanisms:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission .
- Antimicrobial Activity : The presence of the imidazole ring is associated with antimicrobial properties, potentially acting against various bacterial strains .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Study 1: GABA-A Receptor Modulation
A study investigated the effects of a series of imidazole derivatives on GABA-A receptors. Among these, this compound showed promising results as a PAM, enhancing the receptor's response to GABA and indicating potential for treating anxiety disorders .
Study 2: Antimicrobial Effects
In another investigation focused on antimicrobial activity, derivatives similar to this compound were tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting that the imidazole and fluorophenyl groups contribute to its effectiveness .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of imidazole-containing compounds. For instance:
- Substitution Patterns : Variations in substitution on the imidazole ring can significantly alter pharmacodynamic properties and metabolic stability.
- Enantiomeric Differences : The enantiomers of similar compounds often exhibit distinct biological activities, underscoring the need for precise characterization in drug development .
Scientific Research Applications
Biological Activities
Research indicates that N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exhibits a range of biological activities, making it a candidate for therapeutic applications. Key findings include:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cell differentiation. The inhibition of HDACs can lead to altered cellular functions, making it a target for cancer therapy.
- Antimicrobial Properties : Studies suggest that compounds containing imidazole rings often exhibit antimicrobial activity. This compound may share this property, warranting further investigation into its use as an antimicrobial agent .
- Anticancer Potential : The structural features of this compound suggest it may have anticancer properties, particularly through the modulation of signaling pathways involved in tumor growth and metastasis .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The mechanism is believed to involve the interaction with specific biological targets, leading to the modulation of cellular pathways associated with disease states.
Case Studies
Several studies have explored the applications of this compound:
Comparative Analysis with Related Compounds
This compound can be compared with other structurally similar compounds to highlight its unique features and potential advantages:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Contains thiazole ring | Moderate HDAC inhibition |
Compound B | Methylthio substitution | Strong antimicrobial effects |
Compound C | Bromine substitution | Enhanced anticancer properties |
This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic potential.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation under controlled conditions, forming sulfoxides or sulfones. This reactivity is critical for modulating biological activity and metabolic stability.
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Mechanistic Insight : The oxidation proceeds via radical intermediates, with the electron-rich sulfur atom acting as the nucleophilic site.
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Applications : Sulfone derivatives exhibit enhanced binding affinity in enzyme inhibition studies .
Nucleophilic Substitution
The acetamide’s methylene group adjacent to sulfur participates in nucleophilic substitutions, enabling structural diversification.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Thiomorpholine | Dioxane, reflux | Thiadiazole hybrid | Not reported | |
Ethylthiol | Basic conditions (NaH) | Ethylsulfanyl analog | Moderate |
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Key Example : Reaction with thiomorpholine forms hybrid thiadiazole-imidazole structures, which demonstrate antibacterial activity .
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Steric Effects : Bulky nucleophiles require polar aprotic solvents (e.g., DMF) to enhance reactivity.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Conditions | Product | Catalyst | Application | Reference |
---|---|---|---|---|
HCl (6M), reflux | 2-[(1-Methylimidazol-2-yl)sulfanyl]acetic acid | – | Precursor for ester derivatives | |
NaOH (aq.), heat | Sodium salt of acetic acid derivative | – | Improved water solubility |
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Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic conditions.
Cyclization Reactions
The compound participates in cyclization to form heterocyclic scaffolds, leveraging its imidazole and sulfur moieties.
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Example : Oxidative cyclization with iron(III) sulfate yields thiadiazole derivatives, which show efficacy against Plasmodium falciparum .
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes halogenation or nitration at specific positions due to the directing effects of the fluorine atom.
Reagent | Conditions | Product | Regioselectivity | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0–5°C | 3-Nitro-4-fluorophenyl derivative | Meta to fluorine | |
Br₂/FeBr₃ | Room temperature | 3-Bromo-4-fluorophenyl analog | – |
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Directing Effects : Fluorine’s strong electron-withdrawing nature directs electrophiles to the meta position.
Reduction Reactions
Selective reduction of the acetamide carbonyl group is achievable with strong reducing agents.
Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|
LiAlH₄ | Anhydrous THF, 0°C | 2-[(1-Methylimidazol-2-yl)sulfanyl]ethylamine | Bioactive amine precursor | |
BH₃·THF | Reflux | Secondary alcohol derivative | – |
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Selectivity : LiAlH₄ reduces the amide to an amine without affecting the imidazole ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the imidazole ring.
Reaction Type | Catalyst | Product | Application | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-imidazole hybrids | Kinase inhibition | |
Buchwald-Hartwig | Pd₂(dba)₃ | N-alkylated derivatives | Enhanced pharmacokinetics |
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Catalytic Systems : Optimized ligand systems (e.g., XPhos) improve yields in cross-coupling reactions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUWQLSEJSCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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